molecular formula C17H19NO4S2 B2937161 Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034514-57-1

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2937161
CAS RN: 2034514-57-1
M. Wt: 365.46
InChI Key: WDQOGUVUYGMHHK-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives have been extensively studied for their biological activities. For instance, thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the significance of the thiophene ring in modifying biological activity (Ashby et al., 1978). Similarly, the synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the therapeutic potential of thiophene-containing compounds in treating various diseases, including rheumatoid arthritis and lupus, and as fungicides and herbicides (Rosales-Hernández et al., 2022).

Thiazepane Analogues and Their Applications

The synthesis and pharmacological profile of 1,5-benzothiazepines, a closely related class to thiazepanes, demonstrate the importance of sulfur and nitrogen-containing heterocycles in drug discovery. These compounds exhibit a wide range of biological activities, including vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties (Dighe et al., 2015).

Potential in Material Science

Research on benzothiazoles and thiophene derivatives extends beyond pharmacology into material science. Functionalized quinazolines and pyrimidines, for example, have applications in optoelectronic materials, demonstrating the versatility of thiophene derivatives in the development of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Mechanism of Action

properties

IUPAC Name

benzyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-17(22-13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-23-15)24(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQOGUVUYGMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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